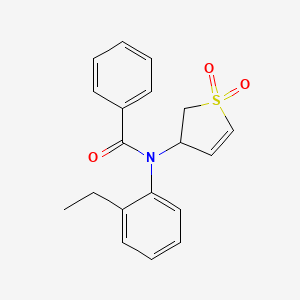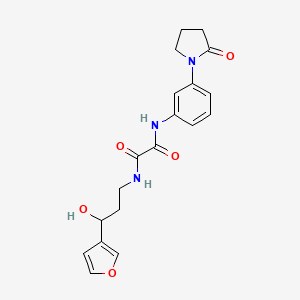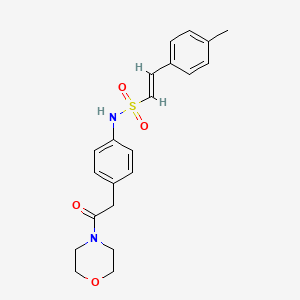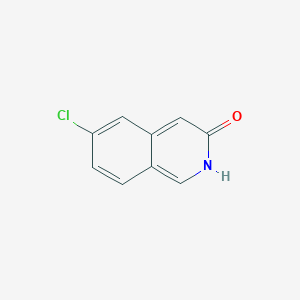![molecular formula C15H18N4OS2 B2877217 2-Ethyl-5-(pyrrolidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886904-69-4](/img/structure/B2877217.png)
2-Ethyl-5-(pyrrolidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Ethyl-5-(pyrrolidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It has a molecular formula of C15H18N4OS2 and a molecular weight of 334.46. The molecule contains several functional groups including a pyrrolidine ring, a thiophene ring, a thiazole ring, and a triazole ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by several heterocyclic rings. The pyrrolidine ring is a five-membered nitrogen heterocycle that contributes to the stereochemistry of the molecule . The thiophene and thiazole rings are sulfur-containing heterocycles, and the triazole ring is a nitrogen-containing heterocycle .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine ring in the molecule can undergo various reactions due to its sp3 hybridization . The thiophene and thiazole rings can also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the pyrrolidine ring can influence the physicochemical parameters of the molecule .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Research has shown that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant antimicrobial and antifungal properties. For instance, compounds synthesized from similar frameworks have been screened for their ability to inhibit the growth of various bacterial and fungal strains, indicating potential applications in the development of new antimicrobial agents (El‐Kazak & Ibrahim, 2013); (Suresh, Lavanya, & Rao, 2016).
Antioxidant Properties
Some thiazolo[3,2-b][1,2,4]triazole derivatives have been evaluated for their antioxidant properties, showing potential for protecting against oxidative stress. This could imply the use of such compounds in research focused on mitigating oxidative damage within biological systems (Aktay, Tozkoparan, & Ertan, 2005).
Synthetic Chemistry Applications
Compounds within the thiazolo[3,2-b][1,2,4]triazole family are also of interest in synthetic chemistry for the creation of complex molecules with potential biological activities. Their synthesis often involves multicomponent reactions that allow for the efficient assembly of highly functionalized heterocycles, which could be leveraged in drug discovery and materials science (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Potential in Drug Discovery
While direct information on the pharmacological uses of 2-Ethyl-5-(pyrrolidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol was not found, related compounds have been assessed for various biological activities, including anticancer, antimicrobial, and antioxidant effects. This suggests that such a compound could be of interest in the early stages of drug development, particularly in the screening for new therapeutic agents with specific biological targets (Nagender, Kumar, Reddy, Swaroop, Poornachandra, Kumar, & Narsaiah, 2016).
Eigenschaften
IUPAC Name |
2-ethyl-5-[pyrrolidin-1-yl(thiophen-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS2/c1-2-11-16-15-19(17-11)14(20)13(22-15)12(10-6-5-9-21-10)18-7-3-4-8-18/h5-6,9,12,20H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPLWNGYHAKKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCCC4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethoxybenzoate](/img/structure/B2877134.png)
![2-Methoxyethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2877136.png)


![Ethyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2877139.png)



![tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B2877147.png)




![N-[4-(acetylamino)phenyl]-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2877157.png)